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Compound of Interest

(2R,3R)-3-HYDROXY-D-
ISOVALINE

Cat. No.: B115035

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Identification

(2R,3R)-3-HYDROXY-D-ISOVALINE, systematically named (2R,3R)-2-amino-3-hydroxy-2-
methylbutanoic acid, is a chiral, non-proteinogenic a-amino acid. Its structure features two
stereocenters at the C2 and C3 positions, leading to four possible stereocisomers. The "D-
isovaline" designation indicates that the amino group is attached to a quaternary carbon (C2)
with an (R) configuration, analogous to D-amino acids. The "(3R)-3-hydroxy" prefix specifies a
hydroxyl group at the C3 position, also with an (R) configuration.

The stereochemistry of (2R,3R)-3-HYDROXY-D-ISOVALINE is crucial as it dictates its three-
dimensional arrangement, which in turn influences its biological activity and interactions with
enzymes and receptors.

Chemical Structure:

Key Identifiers:
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Identifier Value
(2R,3R)-2-amino-3-hydroxy-2-methylbutanoic
IUPAC Name _
acid
Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol

Canonical SMILES

CC(C(C(=0)0)(C)N)O

(Specific InChl key for this sterecisomer is not

InChl Key ) ) ) ]

readily available in public databases)

(A specific CAS number for the (2R,3R)
CAS Number stereoisomer is not consistently reported in

public databases)

Physicochemical Properties (Predicted)

Experimental data for the physicochemical properties of (2R,3R)-3-HYDROXY-D-ISOVALINE
is limited in the public domain. The following are predicted values based on its structure:

Property Predicted Value
pKa (acidic) ~2.3 (Carboxylic acid)
pKa (basic) ~9.6 (Amine)

LogP (Not available)

Water Solubility

Expected to be soluble

Synthesis and Experimental Protocols

The stereoselective synthesis of 3-hydroxy-a-amino acids like (2R,3R)-3-HYDROXY-D-
ISOVALINE is a challenging yet critical aspect of their study and application. While a specific,

detailed protocol for the synthesis of the (2R,3R) isomer is not widely published, general

methodologies for the asymmetric synthesis of this class of compounds can be adapted.
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General Asymmetric Synthesis Strategy: Evans Aldol
Addition

A common and effective method for the stereocontrolled synthesis of 3-hydroxy-a-amino acids
Is the Evans aldol addition, which utilizes a chiral auxiliary.

Workflow for Evans Aldol Addition:

Step 1: Chiral Auxiliary Acylation

Propionyl Chloride

Step 4: Aminati
(2R 3R)-2-amino-3-hydroxy-2-methylbutanoic Acid

N-Propionyl Oxazolidinone

Step 2: Diastereosel Jective Aldol Reaction Step 3: Auxiliary Cleavage
1. LDA, THF, -78°C
‘ 2 C Aldol Adduct ] LiOH, HZDZ-L 2 ic Aci

Click to download full resolution via product page
Caption: General workflow for the asymmetric synthesis of a B-hydroxy-a-amino acid.
Experimental Protocol Outline (Based on Evans Aldol Addition):

e Acylation of Chiral Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-
oxazolidinone) is acylated with propionyl chloride in the presence of a base (e.g.,
triethylamine) to form the N-propionyl oxazolidinone.

o Formation of the Enolate and Aldol Addition: The N-propionyl oxazolidinone is treated with a
strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the
corresponding Z-enolate. This enolate is then reacted with a suitable aldehyde (e.g.,
acetaldehyde) to yield the aldol adduct with high diastereoselectivity. The stereochemistry of
the chiral auxiliary directs the stereochemical outcome of this reaction.

» Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol adduct, typically under mild
basic conditions (e.qg., lithium hydroxide and hydrogen peroxide), to afford the chiral 3-
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hydroxy carboxylic acid. The auxiliary can often be recovered and reused.

o Stereoselective Amination: The a-carbon is then aminated with the desired stereochemistry.
This can be achieved through various methods, such as a Curtius rearrangement or by
conversion to an a-bromo acid followed by nucleophilic substitution with an amine source.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for (2R,3R)-3-HYDROXY-D-ISOVALINE is not readily
available. The following are predicted NMR chemical shifts, which are essential for the
characterization of the molecule.

1H NMR (Predicted) 13C NMR (Predicted)
Proton 3 (ppm)

-COOH 10-12

-OH 3-5

C3-H 3.8-4.2

C2-CH3 1.2-15

C3-CH3 1.1-1.3

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activity and
the signaling pathways modulated by (2R,3R)-3-HYDROXY-D-ISOVALINE. The biological
function of non-proteinogenic amino acids is an active area of research, and the
stereochemistry is known to play a critical role in their activity.

For many amino acid analogs, their biological effects are often attributed to their ability to:
¢ Act as mimics or antagonists of proteinogenic amino acids.
« Inhibit enzymes involved in amino acid metabolism.

e Be incorporated into peptides, leading to modified structures and functions.
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Further research is required to elucidate the specific biological roles of (2R,3R)-3-HYDROXY-
D-ISOVALINE. Investigating its effects on cellular pathways, such as those involved in
metabolism, cell signaling, and apoptosis, would be a valuable starting point.

Logical Relationship for Investigating Biological Activity:
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Caption: A logical workflow for the investigation of the biological activity of a novel compound.
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Conclusion and Future Directions

(2R,3R)-3-HYDROXY-D-ISOVALINE is a structurally interesting non-proteinogenic amino acid
with potential for novel biological activities. This guide provides a summary of its chemical
identity and outlines general approaches for its synthesis and characterization. However, the
lack of experimental data, particularly concerning its biological function, highlights a significant
gap in the scientific literature.

Future research should focus on:

» Developing and publishing a detailed, stereoselective synthesis protocol for (2R,3R)-3-
HYDROXY-D-ISOVALINE.

o Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR,
Mass Spectrometry) and determining its key physicochemical properties.

« Investigating its biological activity through a systematic screening process to identify its
molecular targets and affected signaling pathways.

Such studies will be crucial for unlocking the potential of (2R,3R)-3-HYDROXY-D-ISOVALINE
in drug discovery and development.

 To cite this document: BenchChem. [An In-depth Technical Guide to (2R,3R)-3-HYDROXY-
D-ISOVALINE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b115035#2r-3r-3-hydroxy-d-isovaline-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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